molecular formula C6H6F5NS B1421547 2-(Pentafluorosulfur)aniline CAS No. 1246998-10-6

2-(Pentafluorosulfur)aniline

Cat. No.: B1421547
CAS No.: 1246998-10-6
M. Wt: 219.18 g/mol
InChI Key: PBQAAOKNAPOLGK-UHFFFAOYSA-N
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Description

Significance of the Pentafluorosulfanyl (SF₅) Group in Organic and Medicinal Chemistry

The pentafluorosulfanyl (SF₅) group is a fluorinated functional group of rapidly growing importance in diverse chemical fields, including medicinal chemistry, agrochemistry, and materials science. rowansci.comnih.govresearchgate.netresearchgate.netthieme.de Often dubbed a "super-trifluoromethyl group," its unique combination of properties makes it a valuable tool for modifying molecular characteristics. mdpi.comenamine.netd-nb.info The introduction of the SF₅ moiety into organic molecules can profoundly influence their physical, chemical, and biological profiles due to its distinct steric and electronic nature. clemson.edunih.gov This has led to its increased application in the design of pharmaceuticals and other functional materials, where fine-tuning molecular properties is critical for performance. mdpi.comrsc.org While historically underutilized, recent synthetic advancements have made SF₅-containing building blocks more accessible, fueling a surge in research and application. thieme.denih.govfigshare.com

The chemistry of the pentafluorosulfanyl group has been known for over half a century, with the first organic SF₅ compound reported in the 1950s. mdpi.comd-nb.info For decades, it was considered a "forgotten functional group," largely due to the significant challenges associated with its synthesis. d-nb.infoclemson.edu The traditional reagents used for its introduction, such as SF₅Cl and SF₅Br, were difficult to prepare, handle, and utilize, which limited the exploration of SF₅-containing molecules. clemson.edu However, the past two decades have witnessed a renaissance in SF₅ chemistry. researchgate.net A key turning point was the development of more practical and scalable synthetic methods, which has led to the increased availability of key intermediates like SF₅-substituted benzenes. clemson.edu This improved accessibility has sparked exponential growth in interest, with researchers in medicinal chemistry, agrochemicals, and materials science actively investigating the SF₅ group to create novel compounds with enhanced properties. researchgate.netthieme.dersc.orgclemson.edu The first clinical candidate featuring an SF₅ unit, an antimalarial agent, reached Phase IIa clinical trials, underscoring the group's potential in drug discovery. researchgate.net

The pentafluorosulfanyl group is one of the most powerfully electron-withdrawing and electronegative functional groups in organic chemistry. rowansci.comtcichemicals.com Its high electronegativity, a consequence of the five fluorine atoms bonded to a central sulfur atom, significantly polarizes the molecule. rowansci.comacs.org The group's electron-withdrawing strength surpasses that of the well-known trifluoromethyl (CF₃) group, as evidenced by comparative electronic parameters. nih.govresearchgate.net This strong inductive effect can dramatically alter the electronic properties of an aromatic ring or an adjacent functional group, which is a key attribute for modulating reactivity and molecular interactions. rowansci.comnih.gov The pKa of 2-SF₅-indole, for instance, is significantly lower than that of 2-CF₃-indole, confirming the SF₅ group's superior electron-withdrawing capacity. academie-sciences.fr

Comparative Electronic Properties: SF₅ vs. CF₃

PropertySF₅ GroupCF₃ GroupReference
Electronegativity (Pauling Scale)3.653.36 researchgate.netresearchgate.net
Hammett Constant (σp)0.680.53 - 0.54 nih.govresearchgate.net
Hammett Constant (σm)0.610.43 nih.gov
Inductive Contribution (σI)0.550.39 researchgate.net

In medicinal chemistry, the concept of bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of drug design. The SF₅ group has emerged as a valuable bioisostere for several common functionalities. researchgate.netnih.gov It is most frequently considered a replacement for the trifluoromethyl (CF₃) group, offering similar but often enhanced electronic and stability properties. nih.govnih.gov Furthermore, its steric volume is comparable to that of a tert-butyl group, allowing it to mimic this bulky moiety while introducing profoundly different electronic characteristics. nih.govd-nb.info The SF₅ group has also been successfully used as a bioisosteric replacement for halogens and the nitro group, providing a unique combination of size, stability, and electron-withdrawing potential that can be leveraged to optimize a drug candidate's profile. rowansci.comresearchgate.netnih.govacs.org Its use as a bioisostere allows medicinal chemists to explore new chemical space and fine-tune properties like binding affinity, metabolic stability, and pharmacokinetics. rowansci.comresearchgate.net

The introduction of an SF₅ group imparts a unique set of physicochemical properties to a molecule. clemson.edu Despite its high polarity, the group is highly lipophilic, a property that can enhance membrane permeability and bioavailability. rowansci.comnih.gov Its lipophilicity, as measured by the Hansch parameter (π), is greater than that of the CF₃ group. nih.gov The SF₅ group also possesses significant steric bulk, with a molecular volume intermediate between that of a CF₃ group and a tert-butyl group. nih.govresearchgate.net This specific size, combined with its unique octahedral geometry, can facilitate more selective interactions with biological targets. nih.gov One of the most significant advantages of the SF₅ group is its exceptional stability. The strong sulfur-fluorine bonds render it highly resistant to thermal decomposition and chemical degradation, which translates to high metabolic stability in a physiological environment. rowansci.commdpi.comclemson.edunih.gov This robustness can help prevent metabolic breakdown of a drug, extending its duration of action in the body. rowansci.com

Physicochemical Properties of Common Functional Groups

PropertySF₅ GroupCF₃ Grouptert-Butyl (t-Bu) GroupReference
Lipophilicity (Hansch Parameter, π)1.230.881.98 nih.gov
Volume (ų)55.434.676.9 nih.gov
StabilityHigh thermal and chemical stabilityHighHigh rowansci.commdpi.com

Overview of Aniline (B41778) Chemistry and its Pharmaceutical and Agrochemical Relevance

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in the chemical industry. yufenggp.comresearchgate.net The aniline scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in a vast number of biologically active compounds. slideshare.net Aniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antivirals, and anticancer agents. yufenggp.comunacademy.commdpi.com The amino group on the aniline ring is a versatile handle for chemical modification, allowing for the construction of complex molecular architectures through reactions like alkylation, acylation, and diazotization. slideshare.netunacademy.com In addition to pharmaceuticals, anilines are crucial in the agrochemical sector for the production of herbicides, fungicides, and pesticides, highlighting their importance in crop protection and global food security. unacademy.comopenpr.comtransparencymarketresearch.comsci-hub.se

Rationale for Investigating 2-(Pentafluorosulfur)aniline: Bridging SF₅ Chemistry and Aniline Functionality

The investigation of this compound represents a logical and strategic convergence of two highly significant areas of chemistry. The rationale is to endow the versatile and pharmaceutically relevant aniline scaffold with the exceptional properties of the pentafluorosulfanyl group. By placing the potent electron-withdrawing and lipophilic SF₅ group on the aniline ring, novel molecular entities with potentially enhanced biological activity, improved metabolic stability, and unique physicochemical profiles can be created.

The specific placement of the SF₅ group at the ortho-position (position 2) is of particular interest. This substitution pattern can influence the basicity and nucleophilicity of the adjacent amino group through steric and electronic effects. Furthermore, ortho-substituted anilines are valuable precursors for the synthesis of important heterocyclic systems. For example, strategies have been developed to access 2-SF₅-indoles through the cyclization of 2-ethynyl anilines, which are closely related to this compound. nih.govresearchgate.net Therefore, this compound serves as a key building block for accessing more complex, high-value molecules that merge the functional importance of anilines and indoles with the performance-enhancing characteristics of the SF₅ group.

Scope and Objectives of the Research Outline

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its synthesis, chemical properties, and known applications based on current scientific literature. The scope of this review is strictly limited to the chemical aspects of this compound and does not include dosage, administration information, or safety and adverse effect profiles.

The research outline will cover the following key areas:

Synthesis: Detailed examination of the synthetic methodologies employed to prepare this compound. This includes discussions on starting materials, reaction conditions, and yields.

Chemical Properties and Reactions: In-depth analysis of the physicochemical properties of this compound, including spectroscopic data. This section will also explore the reactivity of the compound in various chemical transformations.

Applications: A survey of the documented applications of this compound in fields such as medicinal chemistry, agrochemicals, and materials science.

By adhering to this structured outline, this article aims to deliver a thorough and scientifically accurate account of this compound, serving as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQAAOKNAPOLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678641
Record name 2-(Pentafluoro-lambda~6~-sulfanyl)aniline
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Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246998-10-6
Record name 2-(Pentafluoro-lambda~6~-sulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminophenylsulphur pentafluoride
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Synthetic Methodologies for 2 Pentafluorosulfur Aniline and Its Derivatives

Strategies for Introducing the SF₅ Group into Aromatic Systems

Several key methodologies have been developed to introduce the sterically demanding and electronically unique pentafluorosulfur group onto aromatic systems. These strategies range from direct fluorination of sulfur-containing precursors to more recently developed catalytic methods.

Direct Fluorination Approaches (e.g., from Diarylsulfides)

One of the earliest and most direct methods for the synthesis of arylsulfur pentafluorides involves the oxidative fluorination of diaryl disulfides or aryl thiols. This approach typically employs powerful and hazardous fluorinating agents.

Initial methods utilized expensive reagents like silver(II) fluoride (B91410) (AgF₂) or highly reactive elemental fluorine (F₂). The reaction of diphenyl disulfide with AgF₂ was among the first reported syntheses of phenylsulfur pentafluoride, though it often resulted in low yields.

A significant advancement in this area involves the direct fluorination of substituted diaryl disulfides with elemental fluorine. For instance, the fluorination of bis(m-nitrophenyl) disulfide with diluted F₂ gas can produce m-nitrophenylsulfur pentafluoride in moderate yields. However, this method is generally limited to electron-deficient aromatic compounds due to the high reactivity of fluorine gas, which can lead to unwanted side reactions and safety concerns. The reaction proceeds through an arylsulfur trifluoride (ArSF₃) intermediate, which is then further oxidized to the final ArSF₅ product.

More recent developments have focused on making direct fluorination more practical and safer. This includes the use of flow chemistry setups, which allow for better control over reaction conditions and improved safety when handling hazardous reagents like F₂.

Umemoto's Synthesis and Related Oxidative Fluorination Methods

A major breakthrough in the synthesis of arylsulfur pentafluorides was the development of a two-step process by Umemoto and coworkers. This method avoids the direct use of F₂ gas for the initial oxidation, making it more accessible for laboratory-scale synthesis.

The process begins with the treatment of a diaryl disulfide or an aryl thiol with chlorine (Cl₂) in the presence of an alkali metal fluoride, such as potassium fluoride (KF), in a solvent like acetonitrile. This step yields an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. These intermediates are generally stable enough to be isolated and purified by distillation or recrystallization.

In the second step, the ArSF₄Cl intermediate is treated with a fluoride source to exchange the chlorine atom for a fluorine atom, affording the desired arylsulfur pentafluoride (ArSF₅). Effective fluoride sources for this transformation include zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony(III/V) fluorides. This method has proven to be quite general, allowing for the synthesis of a wide range of arylsulfur pentafluorides with various substituents in good to excellent yields.

A significant refinement of this oxidative fluorination technique involves the use of solid, easy-to-handle reagents as alternatives to gaseous chlorine. For example, trichloroisocyanuric acid (TCICA) in combination with KF has been successfully employed for the synthesis of ArSF₄Cl intermediates from diaryl disulfides. This gas-reagent-free approach enhances the practicality and safety of the synthesis.

Precursor TypeReagents (Step 1)IntermediateReagents (Step 2)Final Product
Diaryl disulfideCl₂, KFArylsulfur chlorotetrafluoride (ArSF₄Cl)ZnF₂ or HFArylsulfur pentafluoride (ArSF₅)
Diaryl disulfideTCICA, KFArylsulfur chlorotetrafluoride (ArSF₄Cl)AgBF₄Arylsulfur pentafluoride (ArSF₅)
Aryl thiolCl₂, KFArylsulfur chlorotetrafluoride (ArSF₄Cl)ZnF₂ or HFArylsulfur pentafluoride (ArSF₅)

Radical Addition Reactions (e.g., using SF₅Cl and SF₅Br)

The radical addition of pentafluorosulfur halides, primarily pentafluorosulfur chloride (SF₅Cl) and pentafluorosulfur bromide (SF₅Br), to unsaturated systems provides an alternative route to SF₅-containing compounds. These reactions are particularly useful for the synthesis of aliphatic SF₅ compounds, which can then be converted to aromatic derivatives.

The process typically involves the generation of the pentafluorosulfur radical (SF₅•), which then adds across a double or triple bond. The reaction can be initiated by various methods, including thermal decomposition, UV irradiation, or the use of radical initiators like triethylborane (B153662) (Et₃B).

For example, the addition of SF₅Cl to an alkyne, followed by elimination of HCl, can yield an SF₅-substituted alkyne. This building block can then be used in cycloaddition reactions to construct aromatic rings bearing the SF₅ group. A notable application of this strategy is the synthesis of 2-SF₅-indoles from 2-ethynyl anilines. The reaction sequence involves the radical addition of SF₅Cl to the alkyne, followed by a base-mediated cyclization. researchgate.netgoogle.com

A significant bottleneck for the widespread use of radical addition reactions has been the difficulty in accessing and handling SF₅Cl, which is a toxic and volatile gas. Historically, its synthesis involved hazardous precursors like S₂F₁₀ or high-temperature reactions.

Recent advancements have focused on the in situ generation of SF₅Cl from safer and more convenient starting materials. One such method involves the reaction of elemental sulfur with potassium fluoride (KF) and trichloroisocyanuric acid (TCICA). This allows for the generation of SF₅Cl as a stock solution in a suitable solvent, avoiding the need to handle the pure gas.

Another innovative approach is the use of a two-chamber reactor system. In one chamber, SF₅Cl is generated from a precursor, such as 4,4'-dipyridyl disulfide, and then transferred as a gas into the second chamber to react with the substrate. This ex-situ generation method improves safety and control over the reaction.

SF₅Cl Generation MethodPrecursorsConditionsAdvantages
Stock SolutionS₈, KF, TCICAAcetonitrile, then extractionAvoids handling pure SF₅Cl gas
Two-Chamber Reactor4,4'-dipyridyl disulfide, KF, TCICAEx-situ generationEnhanced safety and control
From SF₆SF₆, TDAE, TCCABlue LED irradiationUtilizes abundant SF₆

Palladium-Catalyzed Cross-Coupling Reactions

While less common than the previously described methods for direct SF₅ group introduction, palladium-catalyzed cross-coupling reactions represent a potential strategy for forming C-SF₅ bonds or for constructing the aniline (B41778) moiety on a pre-functionalized SF₅-aromatic. For instance, a Negishi cross-coupling has been successfully employed to synthesize SF₅-containing aromatic amino acids. orgsyn.orgchemdad.com This involved the coupling of a halogenated amino acid precursor with a bromo-(pentafluorosulfanyl)benzene derivative.

Additionally, Buchwald-Hartwig amination reactions could theoretically be applied to introduce an amino group onto an SF₅-containing aryl halide or triflate. However, the strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the aromatic ring in such transformations.

Specific Synthetic Routes to 2-(Pentafluorosulfur)aniline and its Direct Precursors

The synthesis of this compound specifically presents a regiochemical challenge. Most methods for introducing the SF₅ group favor substitution at the meta and para positions, especially when starting from nitro-substituted precursors. Therefore, obtaining the ortho-substituted isomer often requires a more tailored approach.

A key and effective strategy involves a multi-step sequence starting from 2-chloronitrobenzene. This method leverages the established chemistry of diaryl disulfide synthesis and subsequent oxidative fluorination.

Synthesis of Bis(2-nitrophenyl) disulfide: The process begins with the synthesis of the corresponding diaryl disulfide. Bis(2-nitrophenyl) disulfide can be prepared by reacting 2-chloronitrobenzene with sodium disulfide. doubtnut.com The sodium disulfide is typically generated in situ from sodium sulfide (B99878) and elemental sulfur in an alcoholic solvent. doubtnut.com This precursor is a stable, crystalline solid that can be purified by recrystallization. doubtnut.comvedantu.com

Oxidative Fluorination: The prepared bis(2-nitrophenyl) disulfide is then subjected to oxidative fluorination. While direct fluorination with F₂ is possible for nitro-substituted disulfides, the Umemoto two-step procedure is often preferred for its improved safety and scalability. The disulfide is first treated with Cl₂/KF or TCICA/KF to yield 2-nitrophenylsulfur chlorotetrafluoride. Subsequent treatment with a fluoride source like ZnF₂ or HF accomplishes the chlorine-fluorine exchange to give 2-nitrophenylsulfur pentafluoride.

Reduction of the Nitro Group: The final step is the reduction of the nitro group of 2-nitrophenylsulfur pentafluoride to the corresponding amine. This transformation can be achieved using standard methods for nitroarene reduction. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid (Fe/HCl). doubtnut.comrsc.org This method is often chemoselective and tolerates a variety of functional groups. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can also be employed for this reduction.

An alternative, though less direct, route involves the functionalization of a pre-formed SF₅-aniline. For example, ortho-lithiation of a protected SF₅-aniline could allow for the introduction of other substituents at the 2-position, which could then be further manipulated. However, direct ortho-functionalization of pentafluorosulfanyl arenes is challenging due to the electronic properties of the SF₅ group.

Synthesis from Nitro-(pentafluorosulfanyl)benzenes

A primary and conventional route to aromatic amines is the reduction of the corresponding nitroaromatic compounds. This transformation is widely applicable to the synthesis of this compound from 2-nitro-(pentafluorosulfanyl)benzene. The strong electron-withdrawing nature of the pentafluorosulfur group facilitates this reduction. Two of the most common and effective methods for this conversion are catalytic hydrogenation and metal-acid reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. researchgate.net The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under hydrogen pressure. rsc.orguctm.edu The process is generally efficient and produces the desired aniline in high yield with water as the only byproduct, making it an environmentally favorable option. The general conditions for catalytic hydrogenation of a nitroarene are summarized in the table below.

CatalystHydrogen SourceSolventTemperaturePressure
Palladium on Carbon (Pd/C)H₂ GasMethanol, EthanolRoom Temp. - 80°C1 - 50 atm
Raney NickelH₂ GasMethanolRoom Temp. - 100°C1 - 50 atm
Platinum(IV) OxideH₂ GasAcetic AcidRoom Temp.1 - 4 atm

Metal-Acid Reduction: The reduction of nitroarenes using a metal in the presence of an acid is a classic and reliable method. The use of iron (Fe) powder with hydrochloric acid (HCl) in a solvent like ethanol or water is a particularly mild and effective technique for this transformation. This method is often preferred in laboratory settings due to its operational simplicity and tolerance of various functional groups. A key advantage is that the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating some of the acid and thus requiring only a catalytic amount of HCl to initiate the reaction. chemrxiv.org

Conversion of 2-Ethynyl Anilines via Radical SF₅Cl Addition and Cyclization

A modern and elegant approach to synthesizing SF₅-substituted heterocyclic compounds, including derivatives related to this compound, involves the radical addition of pentafluorosulfur chloride (SF₅Cl) to 2-ethynyl anilines. acs.orgnih.gov This method proceeds through a radical chain mechanism, typically initiated by a radical initiator like triethylborane (Et₃B) or through photochemical activation.

The reaction sequence involves two key steps:

Radical Addition: The SF₅ radical, generated from SF₅Cl, adds to the alkyne bond of the 2-ethynyl aniline.

Cyclization: The resulting vinyl radical intermediate undergoes an intramolecular cyclization by attacking the aromatic ring, which, after subsequent steps, can lead to the formation of 2-SF₅-substituted indoles or related heterocyclic structures. acs.orgnih.gov

This strategy is highly valuable as it constructs the SF₅-substituted heterocyclic core in a single, efficient sequence. The reaction has been shown to tolerate a variety of substituents on the aniline ring, including both electron-donating and electron-withdrawing groups, making it a versatile tool for creating a library of complex SF₅-containing molecules. acs.org

Derivatization of Commercially Available SF₅-Containing Building Blocks

The synthesis of functionalized this compound derivatives can also be achieved by starting with simpler, commercially available SF₅-containing aromatic compounds. For instance, 4-(pentafluorosulfur)aniline is a known building block that can be chemically modified to introduce additional functional groups. A common strategy involves electrophilic aromatic substitution or cross-coupling reactions to build complexity on the SF₅-aniline core. nih.gov

An example of this approach is the synthesis of substituted anilines via a bromination-methylation sequence. Starting with 4-(pentafluorosulfur)aniline, bromination can be achieved using an electrophilic bromine source like N-bromosuccinimide (NBS). The resulting bromo-derivative can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid, to introduce a methyl group onto the aromatic ring. nih.gov This step-wise functionalization allows for precise control over the substitution pattern on the final aniline derivative.

Synthesis of Functionalized this compound Derivatives

The strategic introduction of various functional groups onto the this compound scaffold is essential for tuning its chemical and physical properties, particularly for applications in medicinal chemistry and materials science.

Halogenated Derivatives (e.g., 2-Fluoro-5-(pentafluorosulfur)aniline (B1401334), 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline)

Halogenated derivatives of SF₅-anilines are important synthetic intermediates and can exhibit unique biological activities. The synthesis of these compounds can be accomplished through electrophilic halogenation of an SF₅-aniline precursor. For example, the bromination of a methyl-substituted 4-(pentafluorosulfur)aniline has been successfully achieved using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at room temperature. nih.gov This reaction proceeds with high yield and selectivity, demonstrating a practical method for introducing bromine atoms onto the SF₅-aniline ring. nih.gov While the synthesis of 2-fluoro-5-(pentafluorosulfur)aniline is less commonly detailed, its commercial availability suggests that fluorination can be achieved through specialized methods, likely involving either nucleophilic aromatic substitution on a dinitro precursor or electrophilic fluorination on a protected aniline. oakwoodchemical.com

Starting MaterialReagentProductYield
2-Methyl-4-(pentafluorothio)anilineN-Bromosuccinimide (NBS)2-Bromo-6-methyl-4-(pentafluorothio)aniline98% nih.gov

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups onto the this compound framework is commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful way to form carbon-carbon bonds.

Alkylation: Alkyl groups can be installed using Suzuki-Miyaura coupling conditions. For instance, a bromo-substituted SF₅-aniline can be coupled with an alkylboronic acid, such as methylboronic acid, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃). nih.gov This reaction effectively replaces the bromine atom with a methyl group. nih.gov Another approach is the direct C-H alkylation of anilines with alkenes, which can be catalyzed by frustrated Lewis pairs like H₂O·B(C₆F₅)₃, showing high selectivity for the para-position. le.ac.uk

Arylation: The Suzuki-Miyaura reaction is also a premier method for introducing aryl groups. nih.gov This involves coupling an aryl halide (like a bromo-SF₅-aniline) with an arylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netclaremont.edu This methodology is exceptionally versatile, allowing for the synthesis of a wide array of biaryl structures containing the SF₅-aniline motif.

Preparation of SF₅-Substituted Anilines for Bioisosteric Applications

The pentafluorosulfur (SF₅) group is of significant interest in medicinal chemistry, where it is often used as a bioisostere for other chemical groups. nih.gov A bioisostere is a substituent that can replace another in a biologically active molecule without drastically altering its chemical structure but potentially improving its biological properties, such as potency, selectivity, or metabolic stability. The SF₅ group is considered a "super-trifluoromethyl group" and is often used as a replacement for trifluoromethyl (CF₃), tert-butyl, or halogen moieties. researchgate.netfigshare.com

The synthesis of SF₅-substituted anilines is frequently a key step in the development of new drug candidates. For example, SF₅-anilines are crucial intermediates for creating SF₅-analogues of existing drugs to study structure-activity relationships. chemrxiv.org The synthesis of an SF₅-aniline was a critical step in producing the SF₅ version of Leflunomide, a known anti-inflammatory drug. chemrxiv.org These synthetic efforts are driven by the unique properties of the SF₅ group, including its high electronegativity, metabolic stability, and lipophilicity, which can lead to enhanced interactions with biological targets and improved pharmacokinetic profiles. nih.govresearchgate.net

Green Chemistry Approaches in SF₅ Aniline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organofluorine compounds, including those containing the pentafluorosulfur (SF₅) group. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. For the synthesis of SF₅-anilines and their derivatives, several greener strategies have emerged, primarily focusing on continuous flow processes and telescoped reaction sequences.

One of the most significant advancements in the green synthesis of SF₅-containing precursors is the development of on-demand continuous flow methods for producing pentafluorosulfanyl chloride (SF₅Cl). Traditionally, the synthesis of SF₅ reagents involved hazardous materials like elemental fluorine (F₂) and chlorine (Cl₂). Modern flow chemistry techniques, however, utilize less toxic and more readily available starting materials. This approach not only enhances safety but also allows for the generation of the reagent as needed, which minimizes storage and decomposition issues, thereby reducing waste.

Building on the availability of SF₅Cl, researchers have developed efficient methods for its incorporation into aniline derivatives. A notable green approach is the use of telescoped or one-pot procedures, which combine multiple synthetic steps without isolating intermediates. This strategy significantly reduces the consumption of solvents for workup and purification, decreases energy usage, and saves time.

A prime example is the synthesis of 2-SF₅-(aza)indoles from 2-ethynyl aniline derivatives. This process involves a multi-step sequence that can be performed in a telescoped manner:

Radical Addition: The synthesis begins with the radical addition of SF₅Cl to the alkyne functionality of a 2-ethynyl aniline derivative. This reaction is often initiated by triethylborane and can be carried out in greener solvents like ethyl acetate.

Dehydrochlorination: The resulting intermediate undergoes dehydrochlorination.

Cyclization: A 5-endo-dig cyclization then occurs to form the indole (B1671886) ring.

Deprotection: Finally, the removal of a protecting group yields the desired 2-SF₅-indole product.

The table below summarizes the key aspects of this green synthetic approach to SF₅-indole synthesis from aniline derivatives.

StepReaction TypeKey Reagents/ConditionsGreen Chemistry Principle
1Radical AdditionSF₅Cl, triethylborane, ethyl acetateUse of a greener solvent
2-4Dehydrochlorination, Cyclization, DeprotectionBase (e.g., K₃PO₄)Telescoped/One-pot synthesis, reduced waste

Furthermore, the field is exploring other green techniques such as photocatalysis for the synthesis of SF₅-containing molecules. These methods utilize visible light as a renewable energy source to drive chemical reactions under mild conditions, offering a potentially more sustainable alternative to traditional thermal methods chemrxiv.orgacademie-sciences.fr. While not yet widely applied specifically to this compound, these emerging technologies hold promise for future green synthetic routes. The development of flow conditions for the synthesis of related SF₅-heterocycles also points towards a broader adoption of this resource-efficient technology academie-sciences.fr.

Chemical Reactivity and Transformation of 2 Pentafluorosulfur Aniline

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group is central to the reactivity of 2-(pentafluorosulfur)aniline, participating in protonation, acylation, condensation, and diazotization reactions.

The pentafluorosulfur group is a powerful electron-withdrawing substituent, significantly more so than the trifluoromethyl (CF₃) group. researchgate.net This property has a profound impact on the basicity of the aniline (B41778) nitrogen. The SF₅ group strongly delocalizes the nitrogen lone pair across the aromatic system, reducing its availability for protonation. Consequently, SF₅-substituted anilines are considerably weaker bases compared to unsubstituted aniline.

While a specific pKa value for 2-(pentafluorosulfur)anilinium ion is not prominently documented in the reviewed literature, the values for its isomers provide clear evidence of this effect. The pKa values for the meta- and para-SF₅-substituted anilinium ions are reported as 3.20 and 2.75, respectively. clemson.edu These values indicate that they are stronger acids (and thus their conjugate bases are weaker) than the corresponding trifluoromethyl-substituted analogues. clemson.edu Given these trends, the pKa of the 2-(pentafluorosulfur)anilinium ion is expected to be in a similar, low range, reflecting diminished basicity due to the potent inductive and resonance electron-withdrawing effects of the ortho-SF₅ group.

The amine group of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of stable amide or sulfonamide linkages.

Acylation: The reaction with acyl chlorides or anhydrides yields N-acylated products. For instance, the acylation of a substituted 2-aminobenzamide (B116534) with pentafluorosulfanyldifluoroacetic acid acyl chloride proceeds to form the corresponding acetamido benzamide, demonstrating the amine's capacity to act as a nucleophile even with a sterically demanding and electronically deactivating ortho-substituent. clemson.edu

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or sulfonyl fluorides in the presence of a base affords the corresponding sulfonamides. nih.govdur.ac.uk Visible-light-mediated methods have also been developed for the sulfonylation of anilines. nih.gov These transformations are standard for aromatic amines and are applicable to this compound for the synthesis of various derivatives.

General Reaction Schemes:

Acylation Acylation of this compound

Sulfonylation

Sulfonylation of this compound

This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. wikipedia.orginternationaljournalcorner.com This reversible reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. globalconference.infoeijppr.com Subsequent dehydration of this intermediate yields the C=N double bond characteristic of a Schiff base. wikipedia.orgeijppr.com

The formation of these imines, sometimes referred to as anils when derived from anilines, is a fundamental transformation in organic synthesis. wikipedia.org While specific examples starting from this compound are not detailed, the reaction is a general and robust method for derivatizing primary amines. globalconference.infosmolecule.com

The primary amino group of this compound allows for its conversion into a highly versatile diazonium salt. This transformation, known as diazotization, is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). conscientiabeam.comorganic-chemistry.orgvedantu.com

The resulting aryldiazonium salt is a valuable synthetic intermediate that can undergo a variety of subsequent transformations where the diazonio group (-N₂⁺) is replaced by other functional groups, serving as an excellent leaving group (N₂ gas). organic-chemistry.org Research on SF₅-substituted anilines has demonstrated efficient pyridine-promoted protocols for several key transformations. beilstein-journals.org

Borylation: The diazonium salt can be converted into a boronic ester. This reaction is significant as it provides access to SF₅-phenylboronates, which are key building blocks for Suzuki-Miyaura cross-coupling reactions. The borylation of SF₅-phenyldiazonium tetrafluoroborates proceeds in good yield when treated with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of pyridine (B92270). beilstein-journals.org

Iodination: The reaction of the diazonium salt with iodine and pyridine provides an efficient route to iodo(pentafluorosulfanyl)benzenes. This method is often more effective than the classical Sandmeyer reaction for introducing iodine onto the SF₅-substituted aromatic ring. beilstein-journals.org

Hydrodediazoniation: This process replaces the amino group with a hydrogen atom. For SF₅-phenyldiazonium tetrafluoroborates, treatment with pyridine in a solvent like tetrahydrofuran (B95107) (THF) leads to the efficient formation of (pentafluorosulfanyl)benzene, where THF acts as the hydrogen atom donor. beilstein-journals.org

While the reported examples primarily use the 3- and 4-isomers of (pentafluorosulfur)aniline, these methodologies are generally applicable to the 2-isomer.

Table 1: Pyridine-Promoted Transformations of (Pentafluorosulfur)phenyldiazonium Tetrafluoroborates beilstein-journals.org
Starting Aniline IsomerTransformationReagentsProductYield (%)
3-SF₅BorylationB₂pin₂, Pyridine, MeCN2-(3-(Pentafluorosulfur)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane70
4-SF₅BorylationB₂pin₂, Pyridine, MeCN2-(4-(Pentafluorosulfur)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane55
3-SF₅IodinationI₂, Pyridine, MeCN1-Iodo-3-(pentafluorosulfur)benzene81
4-SF₅IodinationI₂, Pyridine, MeCN1-Iodo-4-(pentafluorosulfur)benzene90
3-SF₅HydrodediazoniationPyridine, THF/MeCN(Pentafluorosulfur)benzene94
4-SF₅HydrodediazoniationPyridine, THF/MeCN(Pentafluorosulfur)benzene92

Reactions Involving the Aromatic Ring

The SF₅ group profoundly influences the reactivity of the aromatic ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com

The synthesis of SF₅-anilines itself often relies on an SNAr reaction, where a good leaving group (like fluorine or a nitro group) on an SF₅-benzene precursor is displaced by a nitrogen nucleophile such as ammonia. beilstein-journals.org

Conversely, in a suitably substituted this compound derivative that contains a leaving group (e.g., a halogen), the aromatic ring is activated for SNAr. For example, in 3-bromo-5-(pentafluorosulfur)aniline, the bromine atom can be displaced by various nucleophiles. smolecule.com The powerful electron-withdrawing SF₅ group facilitates this reaction by stabilizing the negative charge of the Meisenheimer intermediate. This reactivity allows for the synthesis of diverse substituted anilines where the bromine is replaced, demonstrating that the SF₅-aniline scaffold can serve as a platform for further functionalization via SNAr. smolecule.com

Electrophilic Aromatic Substitution (Impact of SF₅ and Amine)

The interplay between the activating amino group and the deactivating pentafluorosulfanyl group governs the outcome of electrophilic aromatic substitution (EAS) reactions on this compound. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the SF₅ group is one of the most electron-withdrawing groups known, deactivating the ring towards electrophilic attack and acting as a meta-director. libretexts.orgchemistrysteps.com

In this compound, the directing effects of these two groups are synergistic. The -NH₂ group at position 1 strongly activates positions 3, 5, and the para position 4. The SF₅ group at position 2 deactivates the ring but directs to positions 4 and 6. The powerful ortho, para-directing ability of the amino group typically dominates, making the positions ortho and para to it the most nucleophilic. However, the steric bulk of the SF₅ group adjacent to the amino group can hinder substitution at the 6-position. Therefore, electrophilic substitution is generally expected to occur at the positions para and ortho to the amine group, away from the sterically demanding SF₅ group.

The strong electron-withdrawing nature of the SF₅ group is highlighted by its Hammett σₚ value of 0.68, which is greater than that of the trifluoromethyl (CF₃) group (σₚ = 0.54). nih.gov This high electronegativity significantly reduces the electron density of the aromatic ring, making EAS reactions less facile compared to aniline itself. academie-sciences.frrowansci.com Despite this deactivation, the potent activating effect of the amine group still allows for electrophilic substitutions to occur. The regiochemical outcome is a balance between the electronic directing effects and steric hindrance. For instance, in related SF₅-substituted anilines, the large steric demand of the SF₅ group has been observed to prevent the formation of adjacent substituted isomers. nih.gov

Cyclization Reactions for Heterocycle Formation (e.g., Indoles, Quinolines, Quinazolinones)

This compound is a valuable building block for the synthesis of various SF₅-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov The amino group provides a reactive handle for cyclization reactions to form fused ring systems.

Indoles: A strategy to synthesize 2-SF₅-indoles involves the radical addition of SF₅Cl to the alkyne moiety of 2-ethynyl anilines, followed by a cyclization reaction. researchgate.net This sequence allows for the construction of the indole (B1671886) core with the SF₅ group at the 2-position. researchgate.net Another approach involves a one-pot Pd-catalyzed C-H oxidative cyclization of pentafluorosulfanylaniline derivatives to construct SF₅-functionalized indoles. researchgate.net

Quinolines: The synthesis of SF₅-containing quinolines has been reported through multi-step sequences starting from SF₅-aniline precursors. For example, condensation of this compound with appropriate carbonyl compounds can lead to the formation of the quinoline (B57606) ring system. In one reported synthesis, a 4-hydroxy-7-(pentafluorosulfanyl)quinoline was formed from the condensation of 3-(pentafluorosulfanyl)aniline with ethyl 4,4,4-trifluoroacetoacetate, where the regioselectivity was influenced by the large steric demand of the SF₅ group. nih.gov Subsequent chemical modifications can then be performed to yield target quinoline derivatives. nih.gov

Quinazolinones: SF₅-substituted quinazolinones can be synthesized from this compound derivatives. For instance, 2-amino-pentafluorosulfanyl benzamides can be cyclized to form quinazolinones through dehydration, often in the presence of an acid like glacial acetic acid. clemson.edu Another route involves the reaction of 2-(pentafluorosulfanyldifluoroacetamido)benzamides, which can be prepared from the corresponding 2-amino benzamides, followed by cyclization. clemson.edu These methods provide access to a class of heterocycles with potential biological activity. clemson.edu

Reactivity of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group is renowned for its exceptional stability, a characteristic that makes it a highly desirable substituent in the design of new molecules for various applications. rowansci.comrsc.orgbeilstein-journals.org

Stability under Various Reaction Conditions (Acidic, Basic, Oxidative, Reductive)

The SF₅ group exhibits remarkable inertness across a wide spectrum of chemical environments, a property attributed to the strength of the sulfur-fluorine bonds. rowansci.comcollectionscanada.gc.ca Its stability often equals or surpasses that of the trifluoromethyl (CF₃) group. nih.gov

ConditionStability of SF₅ GroupSupporting Evidence
Acidic HighAromatic SF₅ groups are stable even in harsh acidic conditions, such as concentrated sulfuric acid and hydrochloric acid. nih.govbeilstein-journals.org For example, SF₅-substituted compounds have been shown to remain unaffected by 5 M HCl, 5 M H₂SO₄, or 85% H₃PO₄ at ambient temperature. beilstein-journals.org It was noted that only prolonged heating in 100% sulfuric acid at 100°C could degrade the group. collectionscanada.gc.ca
Basic Moderate to HighThe SF₅ group is generally stable in basic media, although its stability can be lower than in acidic conditions. beilstein-journals.org For instance, an SF₅-substituted maleic acid was found to be stable in boiling aqueous sodium carbonate. beilstein-journals.org However, some SF₅-containing compounds have shown decomposition in aqueous base. beilstein-journals.org
Oxidative HighThe SF₅ group is resistant to various oxidizing agents. Syntheses involving oxidation steps, such as the use of hydrogen peroxide in sulfuric acid or lead tetraacetate, have been carried out on SF₅-containing aromatic compounds without affecting the SF₅ moiety. researchgate.netbeilstein-journals.org
Reductive HighThe SF₅ group is stable under common reductive conditions. Catalytic hydrogenation, a powerful reduction method, has been successfully employed in the synthesis of SF₅-containing molecules without cleavage of the SF₅ group. nih.govbeilstein-journals.org

SF₅ Group as a Non-Labile Moiety in Organic Transformations

The chemical robustness of the pentafluorosulfanyl group ensures that it remains intact during a wide array of organic reactions. rowansci.comnih.gov This non-labile nature is a key advantage, allowing for the chemical modification of other parts of a molecule without disturbing the SF₅ substituent. This feature has been exploited in multi-step syntheses of complex molecules, where the SF₅ group is carried through various transformations, including condensations, chlorinations, and reductions, without decomposition. nih.gov Its stability under physiological conditions is also a critical attribute for its use in medicinal chemistry. nih.gov The SF₅ group is generally considered a stable spectator in most organic transformations, making it a reliable functional group for designing molecules with specific electronic and steric properties. Current time information in Bangalore, IN.

Applications and Emerging Roles of 2 Pentafluorosulfur Aniline in Advanced Materials and Biological Systems

Applications in Materials Science

In the realm of materials science, the pentafluorosulfanyl group is an emerging and powerful tool for designing functional materials with tailored optoelectronic, liquid crystalline, and polymeric properties. rsc.org Its high electronegativity and chemical robustness make it a superior alternative to more traditional electron-accepting groups in various applications. rsc.org

Optoelectronic Materials and Dyes

The potent electron-accepting capability of the pentafluorosulfanyl group makes it highly suitable for the construction of organic dyes for optoelectronic applications. These dyes are often designed with a "push-pull" architecture to facilitate intramolecular charge transfer, a key process for applications in solar cells and responsive materials.

Push-pull dyes, also known as donor-π-acceptor (D-π-A) systems, are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge. In molecules derived from 2-(pentafluorosulfur)aniline, the SF5-functionalized ring acts as a powerful acceptor (the "pull" component). When paired with a suitable electron donor, photoexcitation induces an intramolecular charge transfer (ICT) from the donor to the SF5-aniline moiety. This charge separation in the excited state is fundamental to their function.

Research into push-pull fluorophores featuring the SF5 group as the acceptor has demonstrated the creation of dyes with significant ICT character. acs.org Theoretical calculations and experimental data confirm that upon excitation, electron density is effectively transferred from the donor to the SF5 acceptor, resulting in a highly polarized excited state. acs.org This property is harnessed in applications such as dye-sensitized solar cells (DSSCs), where the push-pull structure is crucial for driving charge transfer from the photocathode surface toward the electrolyte, a key step in generating photocurrent.

Table 1: Performance Data for an SF5-Functionalized Push-Pull Dye in a p-Type Dye-Sensitized Solar Cell (DSSC) This table presents the key performance metrics for a BODIPY-based push-pull dye functionalized with a pentafluorosulfanyl (SF5) group when applied in a p-type DSSC.

ParameterValue
Power Conversion Efficiency (PCE)0.066%
Short Circuit Photocurrent (JSC)3.84 mA cm⁻²
Open Circuit Voltage (VOC)58 mV
Fill Factor (FF)30%

The significant change in dipole moment between the ground state and the intramolecular charge transfer (ICT) excited state in SF5-containing push-pull dyes leads to pronounced solvatofluorochromism. This phenomenon is characterized by a shift in the fluorescence emission color depending on the polarity of the solvent medium. The highly polar excited state is stabilized to a greater extent in more polar solvents, resulting in a red-shifted (lower energy) emission.

Furthermore, certain SF5-functionalized dyes have been shown to exhibit mechanofluorochromism, a change in fluorescence color in response to mechanical stimuli such as grinding or shearing. acs.org This property arises from a force-induced transition between different solid-state packing arrangements, such as a shift from a crystalline to an amorphous phase, which alters the intermolecular interactions and, consequently, the emission properties. nih.gov For example, one study reported a push-pull dye containing an SF5 acceptor that displayed reversible mechanofluorochromism. acs.org

Table 2: Mechanofluorochromic Properties of an SF5-Containing Push-Pull Dye This table details the change in fluorescence emission observed for a specific pentafluorosulfanyl-functionalized dye upon the application of mechanical force.

StateStimulusEmission Maximum (λmax)Emission Color
Crystalline Solid-567 nmOrange
Ground PowderGrindingBlue-shiftedGreen/Yellow
After FumingSolvent VaporRed-shiftedOrange/Red

Liquid Crystals and Other Functional Materials

The pentafluorosulfanyl group is a highly attractive component for the design of advanced liquid crystals (LCs), particularly for use in active-matrix liquid crystal displays (LCDs). Its strong, purely inductive electron-withdrawing effect creates a significant dipole moment, which is a critical property for polar nematic liquid crystals. In addition to its powerful electronic influence, the SF5 group provides excellent chemical and thermal stability. rsc.org

A defining feature of liquid crystal materials incorporating the SF5 moiety is their unique combination of high dielectric anisotropy (Δε) and very low optical birefringence (Δn). This combination is especially valuable for mobile display applications, where high polarity is needed for low-voltage operation and low birefringence helps to maximize light transmission and viewing angles.

Table 3: Key Electro-Optical Properties of SF5-Based Liquid Crystals This table summarizes the characteristic properties of liquid crystals that incorporate the pentafluorosulfanyl group as a polar terminal unit.

PropertyCharacteristicAdvantage in Applications
Dielectric Anisotropy (Δε)HighLow threshold voltage for switching in LCDs
Optical Birefringence (Δn)Very LowImproved brightness and viewing angles in displays
Chemical & Thermal StabilityHighEnhanced device lifetime and reliability

Polymers and Soft Materials

Aniline (B41778) and its substituted derivatives are fundamental monomers for the synthesis of polyanilines (PANI), a major class of conducting polymers. nih.govnih.gov The properties of PANI can be tuned by altering the structure of the aniline monomer or by using different dopants during the polymerization process. nih.gov

While specific reports on the direct polymerization of this compound are not prevalent, its structure makes it a compelling candidate for creating novel functional polymers. The introduction of the pentafluorosulfanyl group onto the polyaniline backbone could impart unique characteristics. Based on the known properties of the SF5 group, its incorporation into a polymer matrix could be hypothesized to enhance thermal stability, chemical resistance, and modify the electronic and optical properties of the resulting material. The synthesis of such polymers could potentially be achieved through chemical or electrochemical oxidative polymerization, methods commonly used for other aniline derivatives. nih.govuwaterloo.ca

Biomedical and Agrochemical Applications

The unique combination of high electronegativity, stability, and lipophilicity has made the pentafluorosulfanyl group an increasingly important substituent in the design of bioactive molecules for both biomedical and agrochemical purposes. nih.gov The introduction of fluorine-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its binding affinity, metabolic stability, and membrane permeability. nih.gov

In the biomedical field, research suggests that this compound and its derivatives may possess potential biological activities. Some studies have indicated that the compound exhibits antimicrobial properties against various bacteria, yeast, and fungi and may have potential as an anticancer agent against different cancer cell lines. smolecule.com Furthermore, the SF5 group has been successfully incorporated into derivatives of known antimalarial drugs, in some cases leading to compounds with improved or comparable inhibitory effects against Plasmodium falciparum.

In the agrochemical sector, the SF5 moiety is being explored as a "super-trifluoromethyl group" for the development of new crop protection agents. nih.gov Its strong electron-withdrawing nature and steric profile can lead to potent and highly selective pesticides. For instance, novel meta-diamide insecticides containing the SF5 group have been synthesized and shown to possess high insecticidal activity and excellent selectivity towards insects over other organisms. nih.govresearchgate.net This work demonstrates that the pentafluorosulfanyl group can serve as a valuable structural component in the discovery of next-generation agrochemicals. nih.govresearchgate.net

Medicinal Chemistry: A Playground for Drug Discovery and Optimization

The introduction of the pentafluorosulfur group into bioactive molecules has opened new avenues for drug discovery and the optimization of existing pharmaceuticals. Its unique electronic properties and steric profile make it an attractive tool for medicinal chemists.

A Superior Stand-In: Bioisosteric Replacements in Known Drugs

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's performance, is a cornerstone of medicinal chemistry. The pentafluorosulfur group is increasingly being recognized as a "super-trifluoromethyl" group, serving as a bioisostere for moieties like the trifluoromethyl (CF3) group, halogens, and the tert-butyl group. nih.govfigshare.com This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles.

Recent research has focused on incorporating the SF5 group into the structures of several well-known drugs:

Teriflunomide (B560168) and Leflunomide: The anti-inflammatory and immunomodulatory drugs Teriflunomide and its prodrug Leflunomide are used to treat multiple sclerosis and rheumatoid arthritis. patsnap.comresearchgate.net Studies have explored the replacement of the trifluoromethyl group in these drugs with a pentafluorosulfanyl group. The resulting SF5-analogue of Teriflunomide demonstrated improved inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH), the enzyme target of these drugs, compared to the parent compound. acs.org In one study, the SF5-substituted teriflunomide (SF5-TF) showed an enhanced ability to inhibit T-cell proliferation, suggesting potentially better anti-inflammatory activity. nih.govacs.org

CompoundTarget/ActivityKey Findings
SF5-Teriflunomide Dihydroorotate Dehydrogenase (DHODH) InhibitionImproved inhibition of DHODH compared to Teriflunomide. acs.org
T-cell ProliferationEnhanced inhibition of T-cell proliferation, indicating potentially better anti-inflammatory activity. nih.govacs.org

Semaxanib: This synthetic oxindole (B195798) compound is an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenesis cancer therapy. nih.gov The synthesis of two pentafluorosulfanyl cognates of Semaxanib has been reported, opening the door for comparative studies of their biological activity at the VEGFR2 binding site. figshare.com

Diazepam: A well-known benzodiazepine (B76468) used for its anxiolytic, anticonvulsant, and muscle relaxant properties, Diazepam contains a chlorine atom that is crucial for its activity. In a bioisosteric replacement study, this chloro group was substituted with a pentafluorosulfanyl group. figshare.comsoton.ac.ukresearchgate.net However, this modification led to a decrease in potency for potentiating GABAA receptor activation, likely due to the loss of a key interaction with the receptor. figshare.comsoton.ac.uk

Mefloquine (B1676156): This antimalarial drug features two trifluoromethyl groups. Novel SF5 analogs of mefloquine have been synthesized and were found to have improved activity and selectivity against malaria parasites. researchgate.net

Building Novel Therapeutics: From Cancer to Infectious Diseases

Beyond modifying existing drugs, this compound and its derivatives are being used to construct entirely new biologically active compounds with potential applications in treating a range of diseases.

Anticancer Agents: The pentafluorosulfanyl moiety has been incorporated into novel compounds with promising anticancer activity. For instance, a new chalcone (B49325) derivative, 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone, has shown significant activity against liver cancer cells. researchgate.net

Antimalarial Compounds: As mentioned with the mefloquine analogs, the SF5 group has shown considerable promise in the development of new antimalarial drugs.

Antiviral Potential: While specific examples directly derived from this compound are still emerging, the broader class of SF5-containing compounds is being investigated for antiviral applications. Some compounds from SF5-containing libraries have been contributed to initiatives aimed at developing antivirals. figshare.com The known antiviral properties of Leflunomide, which works by inhibiting pyrimidine (B1678525) synthesis necessary for viral replication, suggest that SF5-analogs could also possess antiviral activity. patsnap.com

Insecticides: Novel meta-diamide insecticides containing the pentafluorosulfanyl group have been synthesized. These compounds, derived from SF5-substituted anilines, have demonstrated high insecticidal activity. nih.govresearchgate.net

Enhancing Drug Performance: Influence on Metabolic Stability and Bioavailability

A significant advantage of incorporating the pentafluorosulfanyl group into drug candidates is its positive influence on their pharmacokinetic properties. The strong sulfur-fluorine bonds contribute to the high chemical and thermal stability of the SF5 group. nih.gov This inherent stability can translate to increased metabolic stability, meaning the drug is less likely to be broken down by enzymes in the body before it can exert its therapeutic effect. This can lead to a longer duration of action and potentially a reduced dosing frequency. nih.gov

Furthermore, the lipophilicity of the SF5 group can enhance a molecule's ability to permeate cell membranes, which may lead to improved bioavailability, allowing more of the drug to reach its target site in the body. researchgate.net

Agrochemicals: A New Frontier in Crop Protection

The desirable properties of the pentafluorosulfanyl group extend beyond medicine and into the realm of agriculture. The development of novel pesticides and herbicides is crucial for ensuring global food security.

The synthesis of meta-diamide insecticides incorporating a pentafluorosulfanyl-substituted aniline has been reported. nih.govresearchgate.net These compounds have shown potent insecticidal activity, highlighting the potential of this compound as a key building block in the design of next-generation crop protection agents. The stability of the SF5 group is also a valuable attribute in agrochemicals, potentially leading to more persistent and effective pest control.

Compound ClassTarget Pest/ApplicationKey Findings
Pentafluorosulfanyl-containing meta-diamides InsecticideHigh insecticidal activity demonstrated. nih.govresearchgate.net

Catalysis: An Emerging Arena

While the applications of this compound in medicinal and agrochemical chemistry are more established, its potential role in catalysis is an emerging area of interest. The electron-withdrawing nature of the pentafluorosulfanyl group can influence the electronic properties of a metal center when the aniline is used as a ligand in a metal complex. This modulation of the catalyst's electronic environment could lead to enhanced catalytic activity or selectivity in various chemical transformations.

The development of transition metal complexes featuring ligands with main group elements is a growing field in catalysis. rsc.orgresearchgate.netnih.gov While specific examples detailing the catalytic applications of this compound metal complexes are still limited, the unique properties of this ligand suggest it could be a valuable component in the design of novel catalysts for a range of organic reactions. Further research in this area is anticipated to unlock new catalytic methodologies.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for SF₅ Aniline (B41778) Scaffolds

The synthesis of molecules containing the SF₅ group remains a significant challenge. nih.gov Current methods often rely on harsh reagents and conditions, limiting their broad applicability and scalability. Future research must focus on developing more efficient, versatile, and environmentally benign synthetic strategies.

Overcoming Limitations of Reagent Accessibility and Safety

A primary obstacle in the widespread adoption of SF₅ chemistry is the limited availability and hazardous nature of key reagents. Traditional methods often involve the use of elemental fluorine or highly reactive fluorinating agents. acs.org A significant future direction is the development of synthetic routes that bypass the need for such dangerous materials. Research into "gas-reagent-free" approaches, for instance, aims to make the synthesis of SF₅ precursors like aryl tetrafluoro-λ⁶-sulfanyl chlorides more accessible and safer for broader use. ethz.ch The development of new reagents that can controllably transfer the SF₅ group under mild conditions is a critical area for future investigation. This includes exploring novel sources of the SF₅ moiety and designing safer, more stable precursors.

Stereoselective Synthesis of Chiral SF₅-Containing Anilines

The introduction of chirality into SF₅-containing anilines is a largely unexplored but highly promising research area. Chiral molecules are fundamental in drug discovery and development, and the unique properties of the SF₅ group could have profound effects on the biological activity of enantiomerically pure compounds. Future research will need to adapt and develop new methods for stereoselective synthesis. nih.gov

Key strategies that warrant investigation include:

Asymmetric Catalysis: Developing catalytic systems that can facilitate the enantioselective introduction of the SF₅ group or the construction of the chiral aniline scaffold.

Chiral Auxiliaries: Utilizing chiral auxiliaries, such as N-tert-butanesulfinyl imines, to direct the stereochemical outcome of reactions. ua.esmdpi.com This approach has been successful in the synthesis of other chiral amines and could be adapted for SF₅-anilines. mdpi.com

Enantiospecific Reactions: Exploring reactions that proceed with a specific stereochemical outcome, such as the enantiospecific reaction of sulfonimidoyl fluorides with anilines, which could serve as a model for related SF₅ chemistry. nih.gov

Exploration of New Reactivity Patterns and Derivatization Strategies

A deeper understanding of the reactivity of the SF₅-aniline scaffold is essential for its use as a versatile building block. The strong electron-withdrawing nature of the SF₅ group significantly influences the reactivity of the aniline ring and the amino group. Future research should systematically explore this unique reactivity to develop novel derivatization strategies.

For example, studies have shown that SF₅-containing phenols and anilines can undergo oxidative dearomatization to form aliphatic SF₅-compounds, opening pathways to new classes of molecules. nih.gov Further exploration of such transformations is warranted. Additionally, developing a broader portfolio of derivatization reactions for the amino group and the aromatic ring will be crucial. This includes adapting standard aniline derivatization methods, such as acylation and coupling reactions, and exploring new, selective transformations that are uniquely enabled by the presence of the SF₅ group. mdpi.comnih.govnih.govresearchgate.net The synthesis of more complex heterocyclic systems, such as 2-SF₅-indoles from SF₅-substituted ortho-alkynylanilines, exemplifies the potential for creating diverse molecular architectures. nih.govacs.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to accelerate the development of SF₅-aniline chemistry. Future research should increasingly integrate computational modeling with experimental work to gain deeper insights into reaction mechanisms and to predict the properties of novel SF₅-containing molecules.

Density Functional Theory (DFT) and other quantum chemical methods can be used to:

Elucidate Reaction Mechanisms: As demonstrated in studies of related sulfur-fluoride compounds, computational modeling can map out reaction pathways and identify transition states, providing a detailed understanding of how reactions occur. nih.gov

Predict Physicochemical Properties: Calculations can predict key properties such as electronic structure, lipophilicity, and metabolic stability, helping to guide the design of new molecules with desired characteristics. researchgate.net

Explore Potential Energy Landscapes: Advanced methods can be used to study the excited-state properties of SF₅-anilines, which could be relevant for applications in materials science and photochemistry. unipa.it

By providing a theoretical framework, computational modeling can reduce the amount of trial-and-error experimentation required, making the discovery and optimization process more efficient.

Expansion of Applications in Emerging Fields

While SF₅-anilines have shown promise in agrochemicals and medicinal chemistry, their unique properties suggest potential for a much broader range of applications. mdpi.comresearchgate.net A key future direction is the systematic exploration of these compounds in emerging fields.

Potential Application AreaDescription
Medicinal Chemistry The SF₅ group can serve as a bioisostere for other functional groups, potentially improving drug potency, selectivity, and pharmacokinetic properties. Research suggests potential as anticancer and antimicrobial agents. smolecule.com
Agrochemicals The development of novel insecticides based on SF₅-aniline scaffolds has already demonstrated the potential in this area. mdpi.com Further exploration for herbicides and fungicides is a logical next step.
Materials Science The high electronegativity and stability of the SF₅ group could be exploited in the design of advanced polymers, liquid crystals, and other functional materials with unique electronic and physical properties. smolecule.com
Chemical Sensors Aniline derivatives have been used in the development of chemical sensors. The introduction of the SF₅ group could modulate the electronic properties of polyaniline-type materials, potentially leading to sensors with enhanced sensitivity and selectivity. rsc.org
Biochemical Probes The unique spectroscopic signature and properties of the SF₅ group could be utilized to design novel probes for studying biological systems and enzyme interactions. smolecule.com

Addressing Scalability and Industrial Relevance of SF₅ Aniline Synthesis

For the potential of SF₅-anilines to be fully realized, their synthesis must be translatable from the laboratory to an industrial scale. Current synthetic routes are often complex and not amenable to large-scale production. nih.gov Future research must focus on developing robust, cost-effective, and scalable synthetic processes.

This involves addressing several key factors:

Process Optimization: Optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity on a large scale. smolecule.com

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for handling hazardous reagents and energetic reactions. smolecule.com

Practical Methodologies: A focus on developing "facile" and "practical" synthetic methods that use readily available starting materials and avoid complex purification procedures is crucial for industrial adoption. mdpi.com

Sustainable Approaches: Incorporating principles of green chemistry, such as using eco-friendly solvents and developing paper-based synthesis platforms, can improve the industrial viability and environmental footprint of SF₅-aniline production. researchgate.net

By tackling these challenges, the chemical community can unlock the full potential of 2-(Pentafluorosulfur)aniline and related scaffolds, paving the way for new discoveries and innovations across a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Pentafluorosulfur)aniline, and how can purity be ensured?

  • Methodology : Synthesis typically involves introducing the pentafluorosulfur (-SF₅) group to the aniline scaffold via electrophilic substitution or cross-coupling reactions. Key steps include:

  • Reagent selection : Use of SF₅-containing precursors (e.g., SF₅Cl) under inert conditions to avoid hydrolysis.
  • Temperature control : Reactions often require low temperatures (−30°C to 0°C) to suppress side reactions like polysubstitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol/water mixtures) is critical. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm via <sup>19</sup>F NMR (δ −80 to −85 ppm for SF₅ groups) .

Q. How can researchers characterize the molecular structure and electronic properties of this compound?

  • Methodology :

  • Spectroscopy :
  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify aromatic proton environments and SF₅ group symmetry.
  • IR spectroscopy : Detect SF₅ vibrations (e.g., S-F stretching at ~750 cm⁻¹) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the SF₅ group’s octahedral geometry.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of SF₅ on the aromatic ring .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent decomposition.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential toxicity.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Follow EPA guidelines for fluorinated compound disposal .

Advanced Research Questions

Q. How does the SF₅ group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic effects : The SF₅ group’s strong electron-withdrawing nature deactivates the aromatic ring, requiring Pd-catalyzed (e.g., Buchwald-Hartwig) or Cu-mediated couplings.
  • Optimization : Screen ligands (XPhos, SPhos) and bases (Cs₂CO₃) in toluene/DMF. Monitor reaction progress via LC-MS.
  • Case study : Substitution at the para-position of SF₅-aniline derivatives enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids .

Q. What strategies resolve contradictions in reported solubility or stability data for SF₅-containing anilines?

  • Methodology :

  • Controlled experiments : Reproduce conditions (e.g., solvent polarity, temperature) from conflicting studies.
  • Analytical validation : Use dynamic light scattering (DLS) to detect aggregation in polar solvents (e.g., DMSO).
  • Stability profiling : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of SF₅ to SO₂F) .

Q. How can this compound be functionalized for material science applications?

  • Methodology :

  • Polymer synthesis : Incorporate into polyamides via condensation reactions; SF₅ groups enhance thermal stability (TGA analysis shows degradation >300°C).
  • Surface modification : Graft onto silica nanoparticles (APTES linker) for fluorophilic coatings. Confirm grafting density via XPS (F 1s peak at ~689 eV) .

Q. What are the environmental implications of this compound degradation?

  • Methodology :

  • Biodegradation assays : Use Pseudomonas spp. cultures to assess metabolic pathways. Monitor catechol intermediates via GC-MS.
  • Toxicity screening : Daphnia magna acute toxicity tests (EC₅₀ values) to evaluate ecological impact.
  • Degradation products : Identify SF₅ → SO₄²⁻ conversion via ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.